Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, or MA2NB, is an organic compound with a wide range of scientific applications. It is an acyl amide that has been used in the synthesis of a variety of compounds with diverse biological activities. This compound has been studied extensively due to its potential therapeutic and industrial applications.
Scientific Research Applications
Bioreductive Prodrug Development
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, as a derivative of 4-nitrobenzyl carbamates, is significant in developing bioreductive prodrugs. These compounds interact with the E. coli B nitroreductase to form hydroxylamines, which fragment to release toxic amine-based toxins, a key mechanism in targeted drug therapies. The rate of fragmentation is critical in these applications, and research has explored the impact of various substituents on this rate to enhance the efficacy of these prodrugs (Hay, Sykes, Denny, & O'Connor, 1999).
Hydroxyl Function Protection
In organic synthesis, the 4-nitrobenzyl group is employed to protect hydroxyl functions. It can be selectively removed in the presence of other benzyl-type protecting groups, a process which involves reduction followed by electrochemical oxidation. This method highlights the versatility of the 4-nitrobenzyl group in synthetic applications, indicating potential uses for related compounds (Kukase, Tanaka, Toriib, & Kusumoto, 1990).
Carbon Surface Grafting
The mediated oxidation of 4-nitrophenylacetate, a compound related to this compound, has been used for grafting carbon surfaces in electrochemical studies. This research demonstrates the compound's potential in creating carbon surface modifications, an area of interest in materials science and electrochemistry (Astudillo, Galano, & González, 2007).
Photolabile Linker Studies
The compound's photolabile properties are investigated in model studies for new o-nitrobenzyl photolabile linkers. These studies contribute to the development of linkers with controlled photochemical cleavage rates, essential for applications in photochemistry and the design of light-sensitive materials (Holmes, 1997).
properties
IUPAC Name |
methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKWVVZWXRENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.